molecular formula C18H12O3 B14991003 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14991003
M. Wt: 276.3 g/mol
InChI Key: VDJHVGAQIUSMBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic furanocoumarin derivative structurally derived from psoralen (7H-furo[3,2-g]chromen-7-one), a natural compound found in plants like Psoralea corylifolia . Its core structure consists of a fused benzopyran-furan system, with a 4-methylphenyl group substituted at position 3 (Figure 1).

Properties

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

3-(4-methylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C18H12O3/c1-11-2-4-12(5-3-11)15-10-20-17-9-16-13(8-14(15)17)6-7-18(19)21-16/h2-10H,1H3

InChI Key

VDJHVGAQIUSMBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C=CC(=O)OC4=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenyl-substituted chromenone derivatives with furan derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Structural Features :

  • Core : 7H-furo[3,2-g]chromen-7-one (psoralen backbone).
  • Substituent : Aromatic 4-methylphenyl group at position 2.
  • Molecular Formula : C₁₈H₁₂O₃ (calculated based on psoralen’s formula (C₁₁H₆O₃) with additional C₇H₆ substituent).

Comparison with Structurally Similar Compounds

Psoralen (7H-Furo[3,2-g]chromen-7-one)

  • Structure: No substituents; parent furanocoumarin.
  • Molecular Weight : 186.16 g/mol .
  • Activity :
    • Anticancer : Inhibits tumor growth via intercalation into DNA and UV-activated crosslinking .
    • CYP3A4 Inhibition : Weak activity compared to derivatives with side-chain modifications (e.g., compounds 9a–9d in ) .
  • Key Difference : The absence of a 3-(4-methylphenyl) group in psoralen results in lower steric hindrance and altered pharmacokinetics.

Imperatorin (9-(3-Methylbut-2-enyloxy)-7H-furo[3,2-g]chromen-7-one)

  • Structure : 9-position substituted with a prenyloxy group.
  • Molecular Weight : 270.28 g/mol .
  • Activity: Neuroprotective: Reduces oxidative stress and inflammation in neuronal cells . Skin-Whitening: Inhibits tyrosinase synthesis in melanocytes .
  • Key Difference : The 9-substitution in imperatorin enhances membrane permeability compared to 3-substituted derivatives, favoring central nervous system (CNS) targeting .

3-(4-Methoxyphenyl)-5-Methyl-7H-furo[3,2-g]chromen-7-one

  • Structure : Methoxy group at 4-position of the phenyl ring and methyl at position 4.
  • Molecular Weight : 306.32 g/mol .
  • Activity: Not explicitly reported, but the methoxy group may enhance electron-donating effects and metabolic stability compared to methyl substituents.

Compound 13 (Triazole-Modified Derivative)

  • Structure : 9-Triazole substituent with a trifluoromethylphenyl group .
  • Activity :
    • Antiproliferative : IC₅₀ = 7.5 µM against AGS gastric cancer cells, 13.3-fold selectivity over healthy L02 cells .
  • Key Difference : The triazole group introduces hydrogen-bonding capacity, improving target specificity and potency compared to alkyl/aryl substituents .

4-Amino-9-Methoxy-7H-furo[3,2-g]chromen-7-one

  • Structure: Amino group at position 4 and methoxy at position 7.
  • Activity: Light-activated cytotoxicity against breast cancer cells (mechanism akin to psoralen but with enhanced DNA crosslinking due to amino group) .

Structure-Activity Relationship (SAR) Trends

Position Modified Substituent Type Biological Impact Reference
3 Aryl (e.g., 4-methylphenyl) Increased lipophilicity; potential for enhanced receptor binding in hydrophobic pockets. Inferred
4 Hydroxy/Amino UV-activated DNA damage; anticancer activity .
9 Prenyloxy/Triazole Improved CNS penetration (imperatorin) or antiproliferative specificity (triazole) .
Side Chain Flexible vs. Rigid (e.g., double bonds) Rigid chains enhance CYP3A4 inhibition by stabilizing enzyme interactions .

Research Findings and Data Tables

Table 1. Comparative Pharmacological Profiles

Compound Name Substituents Molecular Weight (g/mol) Key Activity IC₅₀/EC₅₀ Reference
Psoralen None 186.16 Anticancer (DNA intercalation) N/A
Imperatorin 9-(3-Methylbut-2-enyloxy) 270.28 Neuroprotective (reduces ROS) N/A
Compound 13 (Triazole) 9-Triazole substituent ~437.39 (calculated) Antiproliferative (AGS cells) 7.5 µM
3-(4-Methoxyphenyl)-5-methyl 3-(4-MeO-Ph), 5-Me 306.32 Not reported N/A

Table 2. Structural Modifications and Therapeutic Implications

Modification Site Example Compound Therapeutic Advantage Limitation
3-Position Target compound Enhanced lipophilicity for tissue penetration Potential metabolic instability
9-Position Imperatorin CNS-targeted neuroprotection Limited solubility in aqueous media
Side Chain CYP3A4 inhibitors (9a–9d) Improved enzyme inhibition kinetics Synthetic complexity

Biological Activity

3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the furochromenone family. Its unique structure, characterized by a fused furan and chromene ring system, positions it as a significant subject of interest in medicinal chemistry, particularly for its potential biological activities.

Chemical Structure and Properties

  • Molecular Formula : C19H14O3
  • Molecular Weight : 290.32 g/mol
  • Structural Features : The compound features a methyl group at the 4-position of the phenyl ring, enhancing its biological activity and solubility in organic solvents.

Biological Activity Overview

Research indicates that 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exhibits notable biological activities, particularly in cancer research. Key findings include:

  • Anticancer Properties : The compound has been shown to induce apoptosis in hepatoma cells by modulating proteins involved in cell survival and death pathways. Specifically, it decreases levels of B-cell lymphoma 2 (Bcl-2) while increasing Bim (Bcl-2-interacting mediator of cell death), leading to the activation of pro-apoptotic factors such as BAX (Bcl-2-associated X protein) and BAK (Bcl-2 homologous antagonist/killer) .
  • Mechanism of Action : The compound disrupts interactions between anti-apoptotic proteins (like Bcl-2) and pro-apoptotic factors (like BAX), facilitating mitochondrial outer membrane permeabilization and subsequent release of cytochrome c into the cytosol. This mechanism is crucial for its therapeutic potential against drug-resistant forms of hepatocellular carcinoma .

Comparative Analysis with Related Compounds

The following table compares 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
3-Methyl-7H-furo[3,2-g]chromen-7-oneMethyl group at position 3Exhibits anti-inflammatory properties
9-Methyl-3-(4-methylphenyl)-5-phenylfuro[3,2-g]chromenAdditional phenyl group at position 9Potential anti-cancer activity
5-butyl-3-methyl-7H-furo[3,2-g]chromen-7-oneButyl substituent at position 5Investigated for neuroprotective effects

The unique combination of substituents in 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one may enhance its therapeutic efficacy compared to other similar compounds.

Case Studies and Research Findings

  • Induction of Apoptosis : A study demonstrated that treatment with 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one resulted in significant apoptosis in hepatoma cells. This was evidenced by increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines, indicating its potential as a broad-spectrum anticancer agent .

Future Directions

Further research is needed to elucidate the precise mechanisms through which 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one exerts its biological effects. Understanding its interactions with specific molecular targets will be critical for developing therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.